molecular formula C14H16ClN3O B11777825 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B11777825
M. Wt: 277.75 g/mol
InChI Key: GZHLECDSZJOQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for drug development, especially in the field of oncology .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrido[2,3-d]pyrimidines .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, primarily kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it an effective anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:

Uniqueness

What sets 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one apart is its specific substitution pattern, which imparts unique biological activities and selectivity towards certain kinases. This makes it a valuable compound for targeted drug development .

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

2-chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H16ClN3O/c1-9-7-11(19)18(14(2)5-3-4-6-14)12-10(9)8-16-13(15)17-12/h7-8H,3-6H2,1-2H3

InChI Key

GZHLECDSZJOQRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3(CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.